molecular formula C5H7BrO2 B1338430 5-(Bromomethyl)dihydrofuran-2(3H)-one CAS No. 32730-32-8

5-(Bromomethyl)dihydrofuran-2(3H)-one

Cat. No.: B1338430
CAS No.: 32730-32-8
M. Wt: 179.01 g/mol
InChI Key: IKGVIERLNJRBCT-UHFFFAOYSA-N
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Description

5-(Bromomethyl)dihydrofuran-2(3H)-one is an organic compound with the molecular formula C5H7BrO2 It is a derivative of dihydrofuran, featuring a bromomethyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)dihydrofuran-2(3H)-one typically involves the bromination of dihydrofuran derivatives. One common method is the bromination of 2(3H)-furanone with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted dihydrofuran derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methyl-substituted dihydrofuran derivatives.

Scientific Research Applications

5-(Bromomethyl)dihydrofuran-2(3H)-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)dihydrofuran-2(3H)-one involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)dihydrofuran-2(3H)-one: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.

    5-(Chloromethyl)dihydrofuran-2(3H)-one: Contains a chloromethyl group, offering different reactivity compared to the bromomethyl derivative.

    5-(Methoxymethyl)dihydrofuran-2(3H)-one: Features a methoxymethyl group, providing distinct chemical properties.

Uniqueness

5-(Bromomethyl)dihydrofuran-2(3H)-one is unique due to the presence of the bromomethyl group, which imparts specific reactivity patterns. This makes it a valuable intermediate in organic synthesis, particularly for reactions requiring selective bromination or substitution.

Properties

IUPAC Name

5-(bromomethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGVIERLNJRBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456541
Record name 2(3H)-Furanone, 5-(bromomethyl)dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32730-32-8
Record name 2(3H)-Furanone, 5-(bromomethyl)dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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